molecular formula C26H23BrN4O2S B4292429 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4292429
M. Wt: 535.5 g/mol
InChI Key: RRWJKEZHXSKWNY-UHFFFAOYSA-N
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Description

5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phthalazine core, a bromophenyl group, and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic amine reacts with the phthalazine core.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

    Alkyne Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and aromatic moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or the alkyne moiety, resulting in the formation of amines or alkanes, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly as an anticancer or antimicrobial agent.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)phthalazine derivatives: These compounds share the phthalazine core and bromophenyl group but lack the sulfonamide and alkyne moieties.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or alkyne substituents.

    Phthalazine-based inhibitors: These compounds are designed to target specific enzymes or receptors, similar to the compound .

Uniqueness

The uniqueness of 5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE lies in its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

5-[4-(4-bromoanilino)phthalazin-1-yl]-2-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O2S/c1-5-26(3,4)31-34(32,33)23-16-18(11-10-17(23)2)24-21-8-6-7-9-22(21)25(30-29-24)28-20-14-12-19(27)13-15-20/h1,6-16,31H,2-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJKEZHXSKWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NC(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
5-{4-[(4-BROMOPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)BENZENE-1-SULFONAMIDE

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